molecular formula C10H15BO2 B13118458 (3-Butylphenyl)boronic acid

(3-Butylphenyl)boronic acid

Cat. No.: B13118458
M. Wt: 178.04 g/mol
InChI Key: NTSZBZIBMNMDKQ-UHFFFAOYSA-N
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Description

(3-Butylphenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a butyl group at the third position and a boronic acid functional group. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Butylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the process begins with the bromination of 3-butylbenzene, followed by a reaction with butyllithium to form the corresponding organolithium compound. This intermediate is then treated with a boric ester, such as triisopropyl borate, to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of (3-Butylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Properties

Molecular Formula

C10H15BO2

Molecular Weight

178.04 g/mol

IUPAC Name

(3-butylphenyl)boronic acid

InChI

InChI=1S/C10H15BO2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8,12-13H,2-3,5H2,1H3

InChI Key

NTSZBZIBMNMDKQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CCCC)(O)O

Origin of Product

United States

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